Fluthiacet-methyl (CAS 117337-19-6) is a highly potent, contact-action protoporphyrinogen oxidase (PPO) inhibitor belonging to the Group 14 agricultural chemicals. Structurally distinct as a thiadiazole/imide derivative, it functions as a pro-herbicide that undergoes in planta isomerization by glutathione S-transferase (GST) to form its active urazole state [2]. In procurement and agricultural formulation contexts, fluthiacet-methyl is prioritized for its exceptionally low active ingredient requirement, rapid foliar desiccation properties, and minimal soil residual activity [1]. These baseline properties make it an ideal active ingredient for post-emergence broadleaf weed control formulations in soybeans, corn, and specialty crops where rapid burndown and strict rotational crop flexibility are mandatory [1].
Substituting fluthiacet-methyl with legacy PPO inhibitors like fomesafen or flumioxazin introduces severe operational and agronomic liabilities. While fomesafen provides similar broadleaf weed control, its high application rate and long soil half-life (averaging 100 days) frequently result in carryover injury to rotational crops, necessitating strict 10- to 18-month plant-back restrictions [2]. Conversely, while flumioxazin offers a shorter half-life, it lacks the specialized crop safety profile of fluthiacet-methyl, exhibiting severe phytotoxicity in sensitive crops under high-moisture conditions [3]. Furthermore, because fluthiacet-methyl relies on GST-mediated enzymatic activation rather than direct enzyme binding, substituting it with direct PPO inhibitors removes a critical mechanism for selectivity and resistance management in high-value agricultural formulations [1].
Field efficacy trials demonstrate that fluthiacet-methyl achieves equivalent post-emergence broadleaf weed control at a fraction of the dose required by standard diphenyl ether herbicides [1]. Specifically, fluthiacet-methyl is applied at approximately 12.5 g a.i./ha, whereas fomesafen requires 250 g a.i./ha to achieve comparable efficacy [1]. This 20-fold reduction in active ingredient requirement drastically lowers procurement volumes, reduces formulation costs, and minimizes the total chemical load introduced into the environment.
| Evidence Dimension | Post-emergence application rate for broadleaf weed control |
| Target Compound Data | 12.5 g a.i./ha |
| Comparator Or Baseline | Fomesafen (250 g a.i./ha) |
| Quantified Difference | 20-fold reduction in active ingredient requirement |
| Conditions | Field efficacy trials for soybean broadleaf weed control |
Procuring fluthiacet-methyl allows formulators to drastically reduce active material volume and transport costs while maintaining high herbicidal efficacy.
A critical differentiator for fluthiacet-methyl is its rapid degradation profile in soil, which eliminates the rotational crop carryover risks associated with legacy PPO inhibitors [1]. Fluthiacet-methyl exhibits an aerobic soil half-life of just 1.1 to 8 days [1]. In stark contrast, fomesafen has an average soil half-life of 100 days and can persist for over a year under dry conditions, frequently causing carryover injury to subsequent crops like corn [2]. The rapid dissipation of fluthiacet-methyl ensures complete rotational flexibility without the 10- to 18-month plant-back restrictions required by fomesafen.
| Evidence Dimension | Aerobic soil half-life (persistence) |
| Target Compound Data | 1.1 to 8 days |
| Comparator Or Baseline | Fomesafen (~100 days) |
| Quantified Difference | >90% reduction in soil persistence time |
| Conditions | Aerobic soil metabolism studies |
Selecting fluthiacet-methyl prevents costly rotational crop damage and eliminates restrictive plant-back intervals, making it superior for multi-crop agricultural portfolios.
Fluthiacet-methyl provides exceptional safety margins in sensitive crops where other PPO inhibitors cause unacceptable damage [1]. In comparative tolerance trials on flax, flumioxazin caused severe crop damage exceeding 90% under high-moisture conditions, rendering it unsuitable for such applications [1]. Conversely, fluthiacet-methyl demonstrated excellent crop tolerance with transient or no significant phytotoxicity, preserving crop yield and population density [1]. This differential safety profile is critical when formulating herbicides for specialty crops like flax and lentils.
| Evidence Dimension | Crop damage (phytotoxicity) in flax under conducive moisture conditions |
| Target Compound Data | Excellent tolerance (transient/negligible injury) |
| Comparator Or Baseline | Flumioxazin (>90% severe crop damage) |
| Quantified Difference | Prevention of severe (>90%) phytotoxic crop loss |
| Conditions | Field trials on flax (Linum usitatissimum) under high moisture |
Formulators must procure fluthiacet-methyl over flumioxazin when developing products for sensitive specialty crops to avoid catastrophic phytotoxicity.
Unlike direct-acting PPO inhibitors such as fomesafen and lactofen, fluthiacet-methyl operates as a pro-herbicide [1]. It requires in planta isomerization by the enzyme glutathione S-transferase (GST) to convert into its highly active urazole form [1]. This enzymatic activation requirement provides a unique biochemical selectivity mechanism. Because the conversion rate depends on species-specific GST activity, fluthiacet-methyl offers a distinct physiological pathway that can be leveraged in complex tank-mix formulations to manage weed resistance and enhance crop safety, differentiating it from conventional direct PPO binders.
| Evidence Dimension | Requirement for enzymatic activation (isomerization) |
| Target Compound Data | Requires GST-mediated isomerization to active urazole |
| Comparator Or Baseline | Fomesafen / Lactofen (Direct PPO binding, no activation required) |
| Quantified Difference | Qualitative shift from direct inhibitor to GST-dependent pro-herbicide |
| Conditions | In planta and in vitro biochemical assays |
The pro-herbicide nature of fluthiacet-methyl provides R&D buyers with a unique biochemical selectivity mechanism for advanced, resistance-breaking herbicide formulations.
Due to its extremely low application rate (12.5 g a.i./ha), fluthiacet-methyl is ideal for procurement in concentrated tank-mix formulations (e.g., with glufosinate or glyphosate) to enhance post-emergence broadleaf weed control without significantly increasing the chemical payload [1].
Because of its ultra-short soil half-life (1.1 to 8 days), fluthiacet-methyl is the optimal choice for agricultural regions requiring rapid crop turnover, completely avoiding the 100-day carryover risks associated with fomesafen [2].
Leveraging its superior crop tolerance profile, fluthiacet-methyl is highly suited for formulation into selective herbicides for sensitive crops like flax and lentils, where alternatives like flumioxazin cause unacceptable (>90%) phytotoxicity [3].
The unique GST-mediated isomerization required to activate fluthiacet-methyl makes it a valuable active ingredient for R&D programs developing next-generation herbicides aimed at weed populations resistant to direct-binding PPO inhibitors [4].
Irritant;Environmental Hazard